5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Description
5-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a halogenated pyrazolo-pyridine derivative characterized by a fused bicyclic aromatic system. Its structure includes a pyrazole ring fused to a pyridine ring, with substituents at positions 1 (methyl), 3 (iodo), and 5 (chloro). Pyrazolo-pyridines are frequently explored as kinase inhibitors, antitumor agents, or intermediates in synthesizing complex heterocycles .
Properties
IUPAC Name |
5-chloro-3-iodo-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-4-2-3-5(8)10-6(4)7(9)11-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUHNONQJCEEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)I)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS No. 1357945-27-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C6H3ClIN3
- Molecular Weight : 279.47 g/mol
- Structure : The compound features a pyrazolo[4,3-b]pyridine core, which is known for its diverse pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds within the pyrazolo family. For instance, derivatives with similar structures have demonstrated significant activity against various viruses:
| Compound | Virus Targeted | Activity Observed |
|---|---|---|
| Compound 5 | HSV-1 | Highest anti-HSV-1 activity among tested esters |
| Compound 9 | HIV | Inhibitor of Mycobacterium tuberculosis |
| Compound 10 | VSV | Effective against vesicular stomatitis virus |
In a study published in Molecules, the introduction of specific functional groups into the pyrazolo structure enhanced antiviral efficacy. For example, modifications at the C-5 position significantly increased activity against HSV-1, indicating that structural optimization is critical for developing effective antiviral agents .
Anticancer Activity
The pyrazolo[4,3-b]pyridine derivatives have also shown promise in cancer research. A notable study investigated their effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 31 | HeLa | 0.36 |
| Compound 32 | HCT116 | 1.8 |
These compounds exhibited selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in cancer progression . The selectivity towards CDK2 over CDK9 suggests potential for targeted cancer therapies.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The compound disrupts viral replication cycles by interfering with viral enzymes or cellular pathways essential for viral propagation.
- Cell Cycle Regulation : By inhibiting CDKs, these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.
- Selective Toxicity : Research indicates that these compounds may exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in anticancer agents .
Case Studies and Research Findings
Several case studies have reinforced the biological activity of pyrazolo derivatives:
- Case Study on Antiviral Activity : A study involving the infection of Vero cells with HSV-1 demonstrated that compounds derived from pyrazolo frameworks exhibited significant protective effects against viral cytopathic effects, with some achieving therapeutic indices indicating high efficacy .
- Case Study on Anticancer Properties : In vitro studies using human tumor cell lines revealed that certain derivatives led to substantial reductions in cell viability at low concentrations, highlighting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[4,3-b]pyridine derivatives vary significantly based on substituents and fused ring systems. Below is a comparative analysis with structurally related compounds:
Key Observations
Halogen Effects: The target compound’s 3-iodo and 5-chloro substituents contrast with analogues bearing smaller halogens (e.g., F in ). Chlorine at position 5 is common in bioactive pyrazolo-pyridines, as seen in kinase inhibitors and antitumor agents .
Substituent Diversity :
- Carboxylic Acid Derivatives : Compounds like those in incorporate carboxylic acid groups, enhancing water solubility and enabling salt formation for drug formulation.
- Bulkier Groups : The 4-methylbenzyl group in and cyclopropyl in introduce steric effects that may modulate target binding or metabolic stability.
Synthetic Routes :
- The target compound’s synthesis likely involves halogenation (e.g., iodination at position 3) and methylation, similar to methods used for imidazo-pyridines (e.g., Na₂S₂O₄-mediated condensation in ).
- Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are common for introducing aryl/heteroaryl groups, as seen in .
Pyrazolo-pyridines with electron-withdrawing groups (e.g., COOH in ) are often optimized for pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : Synthesis typically begins with halogenation and alkylation of pyrazolo[3,4-b]pyridine scaffolds. For example, pyrazole-amine derivatives (e.g., 1,3-dialkyl-1H-pyrazole-5-amine) are used as starting materials, followed by iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Chlorination can be achieved via POCl₃ or thionyl chloride. Yield optimization requires controlled temperature (0–50°C), inert atmospheres, and catalytic bases like triethylamine to minimize side reactions. Solvent polarity (e.g., DMF or THF) also influences regioselectivity .
Q. How is the molecular structure of this compound characterized using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve the 3D structure. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO or methanol). The compound often crystallizes in monoclinic systems (space group P2₁/c), with lattice parameters such as a ≈ 8.87 Å, b ≈ 19.90 Å, and c ≈ 10.53 Å. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via full-matrix least-squares) yield R-factors < 0.05. Hydrogen bonding and π-π stacking interactions are critical for stability .
Q. What spectroscopic techniques are used to validate purity and functional groups?
- Methodological Answer :
- FT-IR : Confirms C–I (500–600 cm⁻¹) and C–Cl (650–750 cm⁻¹) stretches.
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm) are diagnostic.
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) match theoretical m/z (e.g., 323.94 g/mol).
Cross-validation with elemental analysis (C, H, N) ensures >95% purity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Methodological Answer : B3LYP/6-311++G(d,p) calculations optimize geometry and compute frontier molecular orbitals (FMOs). HOMO-LUMO gaps (~4.5 eV) correlate with stability, while electrostatic potential maps identify nucleophilic sites (e.g., pyridine N-atom). Time-dependent DFT (TD-DFT) with CAM-B3LYP predicts UV-Vis spectra (λmax ≈ 270 nm), validated against experimental data. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., LP(I) → σ*(C–Cl)) .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for substituent positioning?
- Methodological Answer : Discrepancies between NMR (solution state) and SCXRD (solid state) arise from conformational flexibility. Use variable-temperature NMR to assess dynamic effects. For ambiguous NOESY correlations, compare experimental and DFT-calculated chemical shifts (e.g., via gauge-including atomic orbital (GIAO) method). SCXRD remains the gold standard for absolute configuration .
Q. How can in vitro assays evaluate its bioactivity, such as kinase inhibition or receptor modulation?
- Methodological Answer :
- Kinase assays : Use TR-FRET-based platforms (e.g., LanthaScreen™) with ATP concentrations near K_m. IC₅₀ values are determined via dose-response curves (1 nM–100 μM).
- Receptor modulation : For GPCRs like mGlu4, measure cAMP accumulation or calcium flux in HEK293 cells transfected with the receptor. Positive allosteric modulators (PAMs) are identified by leftward shifts in glutamate EC₅₀ values .
Q. What safety protocols are critical for handling halogenated pyrazolo-pyridines?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis to avoid inhalation of volatile reagents (e.g., POCl₃).
- Waste disposal : Halogenated byproducts are collected in sealed containers and incinerated at >1,200°C to prevent dioxin formation.
- Emergency measures : Neutralize acid spills with sodium bicarbonate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
